molecular formula C16H13BrO3 B1293215 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-18-5

4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1293215
CAS No.: 898779-18-5
M. Wt: 333.18 g/mol
InChI Key: NDDDRYSBQHIOGN-UHFFFAOYSA-N
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Description

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13BrO3. It is characterized by the presence of a bromine atom at the para position of the benzene ring and a dioxolane ring attached to the benzophenone core. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

This compound is a derivative of benzophenone, which is often used in organic chemistry as a building block for the synthesis of many organic compounds

Mode of Action

As a benzophenone derivative, it may interact with its targets through the bromo substituent, two phenyl rings, and a dioxolane ring . The exact nature of these interactions and the resulting changes require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone typically involves the bromination of 3-(1,3-dioxolan-2-YL)benzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of 4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(1,3-dioxolan-2-YL)phenol
  • 4-Bromo-3-(1,3-dioxolan-2-YL)benzonitrile
  • 4-Bromo-3-(1,3-dioxolan-2-YL)benzaldehyde

Uniqueness

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is unique due to its specific substitution pattern and the presence of both a bromine atom and a dioxolane ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

(4-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDDRYSBQHIOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645058
Record name (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-18-5
Record name (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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